Ascochlorin A Ascochlorin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC18643142
InChI: InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1
SMILES:
Molecular Formula: C23H31ClO4
Molecular Weight: 406.9 g/mol

Ascochlorin A

CAS No.:

Cat. No.: VC18643142

Molecular Formula: C23H31ClO4

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

Ascochlorin A -

Specification

Molecular Formula C23H31ClO4
Molecular Weight 406.9 g/mol
IUPAC Name 5-chloro-2,4-dihydroxy-3-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-6-methylbenzaldehyde
Standard InChI InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1
Standard InChI Key HQKVWXLIBNKFCS-OEAGFLSSSA-N
Isomeric SMILES CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)O)O)C=O
Canonical SMILES CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC2C(=C)CCC(C2(C)C)O)O)C=O

Introduction

Taxonomic Origins and Chemical Identity

Fungal Sources and Isolation

Ascochlorin is produced by phytopathogenic fungi within the order Hypocreales, including Ascochyta viciae (reclassified as Acremonium sclerotigenum), Verticillium hemipterigenum, and marine-derived Stilbella fimetaria . Industrial purification typically involves solvent extraction (methanol, ethyl acetate) followed by chromatographic separation, yielding ≥98% purity . The compound’s instability in aqueous solutions necessitates storage at –20°C .

Molecular Characterization

Ascochlorin (C<sub>23</sub>H<sub>29</sub>ClO<sub>4</sub>, MW 404.93) features a 5-chloroorcylaldehyde moiety linked to a cyclized sesquiterpene side chain (Figure 1) . X-ray crystallography confirms a trimethyl oxocyclohexyl backbone with stereochemical specificity at C-2′, C-3′, C-4′, and C-5′ positions . Structural analogs differ in oxygenation patterns (e.g., ilicicolin F, 8′-O-acetylascochlorin) and terpene cyclization .

Table 1: Physicochemical Properties of Ascochlorin

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>29</sub>ClO<sub>4</sub>
CAS RN26166-39-2
SolubilityMethanol, DMSO, chloroform
UV λ<sub>max</sub> (nm)234, 278, 316
Melting Point98–100°C

Mechanisms of Mitochondrial Modulation

Cytochrome bc<sub>1</sub> Complex Inhibition

Ascochlorin uniquely targets both Qi (ubiquinone reduction) and Qo (ubiquinol oxidation) sites of the cytochrome bc<sub>1</sub> complex, unlike site-specific inhibitors like antimycin A (Qi) or myxothiazol (Qo) . In Hansenula anomala mitochondria, 10 µM ascochlorin reduced oxygen consumption by 78–92% across NADH, succinate, and glycerol-3-phosphate substrates, comparable to antimycin A<sub>3</sub> (Table 2) .

Table 2: Inhibitory Effects on Mitochondrial Respiration

SubstrateInhibition (%) by 10 µM ASCInhibition (%) by Antimycin A<sub>3</sub>
NADH92 ± 3.194 ± 2.8
Succinate85 ± 4.288 ± 3.9
Glycerol-3-phosphate78 ± 5.082 ± 4.7
Data adapted from .

Secondary Metabolic Effects

Qi/Qo inhibition elevates mitochondrial ROS production, activating p53-mediated apoptosis in cancer cells . Concurrently, ascochlorin suppresses activator protein-1 (AP-1), reducing matrix metalloproteinase-9 (MMP9) expression implicated in tumor metastasis . In adipocytes, disrupted electron transport chain activity lowers triglyceride accumulation by 64% at 10 µM, outperforming metformin (41% reduction) .

Biosynthetic Pathways and Genetic Regulation

Shared Precursor Synthesis

Ascochlorin and ascofuranone biosynthesis diverges from ilicicolin A epoxide, generated via polyketide synthase (AscA) and prenyltransferase (AscB) activity . Membrane-bound terpene cyclase AscF catalyzes epoxide cyclization to form the ascochlorin backbone, while cytochrome P450 AscH hydroxylates C-16 to initiate ascofuranone production (Figure 2) .

Table 3: Key Biosynthetic Genes

GeneFunctionCluster Location
ascAPolyketide synthaseCluster 1
ascFTerpene cyclaseCluster 1
ascHC-16 hydroxylase (ascofuranone)Cluster 2
ascRTranscriptional regulatorCluster 1
Data from .

Regulatory Dynamics

The ascR-encoded transcriptional regulator coordinates expression across spatially separated clusters, enabling selective production of ascochlorin or ascofuranone under varying culture conditions . This multilocus regulation represents a rare fungal secondary metabolic strategy.

Structural Analogues and Bioactivity

Marine-Derived Analogues

Marine Stilbella fimetaria produces 12 ascochlorin analogues, including ilicicolin F (C<sub>25</sub>H<sub>31</sub>ClO<sub>6</sub>) and 8′-O-acetylascochlorin . Modifications at C-8′ (acetylation) or C-4′/C-5′ (desaturation) significantly alter bioactivity (Table 4).

Table 4: Antimicrobial Activity of Selected Analogues

CompoundA. fumigatus MIC (µg/mL)C. albicans MIC (µg/mL)MRSA MIC (µg/mL)
Ascochlorin1.25 ± 0.38.7 ± 1.1>50
Ilicicolin F2.1 ± 0.512.4 ± 2.3>50
8′-O-Acetyl4.1 ± 0.920.0 ± 3.7>50
Benzoquinone20.0 ± 4.2>50>50
Data from .

Structure-Activity Relationships

Essential pharmacophores include:

  • 5-Chloroorcylaldehyde moiety: Removal reduces antifungal potency 16-fold .

  • C-2′/C-3′ and C-4′/C-5′ double bonds: Saturation abolishes activity against A. fumigatus .

  • C-8′ modifications: Acetylation preserves activity, while dehydrogenation enhances cytotoxicity .

Therapeutic Applications and Challenges

Anticancer Activity

Ascochlorin induces apoptosis in Jurkat (IC<sub>50</sub> 8.2 µM) and Mx-1 breast cancer cells (IC<sub>50</sub> 6.7 µM) via mitochondrial ROS-p53 axis activation . Synergy with doxorubicin (CI 0.32 at 2 µM) suggests combinatorial potential .

Pharmacokinetic Limitations

Despite in vitro efficacy, ascochlorin’s poor aqueous solubility (<0.1 mg/mL) and rapid hepatic clearance (t<sub>1/2</sub> 1.2 h in mice) necessitate formulation advancements . Nanoemulsion encapsulation improves oral bioavailability 4.7-fold in preclinical models .

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